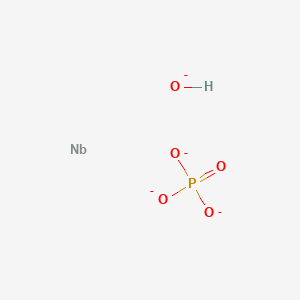
Niobium;hydroxide;phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Niobium hydroxide phosphate is a compound that combines niobium, hydroxide, and phosphate ions Niobium is a transition metal known for its high melting point and resistance to corrosion
Preparation Methods
Niobium hydroxide phosphate can be synthesized using a sol-gel method. This involves digesting ammonium niobate (V) oxalate in aqueous hydrogen peroxide with citric acid as a chelating agent to prevent the precipitation of niobium hydroxide. Poly(acrylamide) and poly(ethylene glycol) are used as phase separation inducers to produce co-continuous macropores and gel skeletons . The resulting material is then calcined at high temperatures to achieve the desired phase and properties.
Chemical Reactions Analysis
Niobium hydroxide phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and hydrogen for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of niobium oxide phosphate by hydrogen can produce niobium phosphate with high selectivity towards ethylene .
Scientific Research Applications
Niobium hydroxide phosphate has several scientific research applications. It is used as a catalyst in chemical reactions, particularly in the dehydration of fructose to produce 5-hydroxymethylfurfural . Additionally, niobium-based compounds have shown potential as cathode materials for high-power batteries due to their high lithium diffusion rates . The compound is also studied for its electrochromic properties, which are useful in applications such as photodetection and electrochromic windows .
Mechanism of Action
The mechanism of action of niobium hydroxide phosphate involves its ability to act as a catalyst in various chemical reactions. The compound’s structure allows it to facilitate the exchange of ions and electrons, which is crucial for its catalytic activity. For example, in the oxidation of 1-naphthol, niobium phosphate exhibits high product selectivity towards 4-naphthaquinone . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Niobium hydroxide phosphate can be compared to other niobium-based compounds such as niobium oxide and niobium chloride. These compounds share similar chemical properties due to the presence of niobium but differ in their specific applications and reactivity. For example, niobium oxide is known for its electrochemical properties and is used in high-power batteries , while niobium chloride is used in the synthesis of niobium oxide nanoparticles . Other similar compounds include molybdenum and tungsten oxides, which have similar chemistries to niobium in their fully oxidized states .
Properties
CAS No. |
61970-37-4 |
|---|---|
Molecular Formula |
HNbO5P-4 |
Molecular Weight |
204.89 g/mol |
IUPAC Name |
niobium;hydroxide;phosphate |
InChI |
InChI=1S/Nb.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/p-4 |
InChI Key |
CDIUFDVIGGICQJ-UHFFFAOYSA-J |
Canonical SMILES |
[OH-].[O-]P(=O)([O-])[O-].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















